ERα Antagonism: Potency Comparison with Chloro Analog
In a LanthaScreen TR-FRET ERα coactivator recruitment assay, a compound containing the 3-(2-fluoro-4-methylphenyl)pyridine moiety (BDBM521254) exhibited an IC50 of 1 nM [1]. The direct chloro analog, where the 2-fluoro substituent is replaced by chlorine (BDBM521335), showed a 3-fold weaker IC50 of 3 nM under identical assay conditions [1]. This difference demonstrates that the smaller, more electronegative fluorine atom confers superior ERα antagonistic potency compared to chlorine in this specific chemotype.
| Evidence Dimension | ERα antagonistic potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Chloro analog (BDBM521335): 3 nM |
| Quantified Difference | 3-fold improvement |
| Conditions | LanthaScreen TR-FRET ERα coactivator recruitment assay (ThermoFisher, with modifications) |
Why This Matters
For medicinal chemistry teams optimizing ERα antagonists, the 3-fold potency gain from fluoro substitution directly translates to lower projected human dose, reduced off-target exposure, and a more competitive preclinical candidate profile.
- [1] BindingDB. BDBM521254 (target compound) and BDBM521335 (chloro analog). IC50 values from LanthaScreen TR-FRET ERα coactivator assay. View Source
